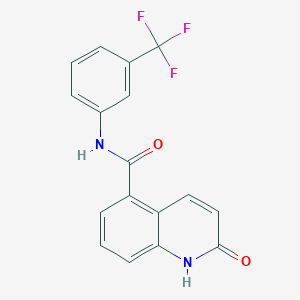

2-Hydroxy-N-(3-(trifluoromethyl)phenyl)quinoline-5-carboxamide

Description

Introduction to 2-Hydroxy-N-(3-(trifluoromethyl)phenyl)quinoline-5-carboxamide

This compound, bearing the Chemical Abstracts Service registry number 1624262-32-3, represents a sophisticated heterocyclic compound characterized by its complex molecular architecture. The compound possesses a molecular formula of C17H11F3N2O2 and exhibits a molecular weight of 332.28 grams per mole. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is systematically named as 2-oxo-N-[3-(trifluoromethyl)phenyl]-1H-quinoline-5-carboxamide, reflecting its tautomeric form in certain chemical environments.

The structural complexity of this compound arises from the integration of multiple functional groups within a single molecular framework. The quinoline ring system serves as the central scaffold, providing aromatic stability and serving as the foundation for additional substituents. The carboxamide group positioned at the 5-position of the quinoline ring creates opportunities for hydrogen bonding interactions, while the 2-hydroxy group introduces additional polar character to the molecule. The trifluoromethyl-substituted phenyl group attached to the nitrogen atom of the carboxamide functionality contributes significantly to the compound's lipophilic properties and potential biological activity.

Detailed spectroscopic and computational analysis reveals important structural characteristics of this compound. The Simplified Molecular Input Line Entry System representation, C1=CC(=CC(=C1)NC(=O)C2=C3C=CC(=O)NC3=CC=C2)C(F)(F)F, provides a linear description of the molecular connectivity. The International Chemical Identifier string, InChI=1S/C17H11F3N2O2/c18-17(19,20)10-3-1-4-11(9-10)21-16(24)13-5-2-6-14-12(13)7-8-15(23)22-14/h1-9H,(H,21,24)(H,22,23), offers a standardized representation that facilitates database searches and computational analysis. These molecular descriptors indicate the presence of two hydrogen bond donors and five hydrogen bond acceptors, suggesting potential for forming multiple intermolecular interactions.

The compound demonstrates interesting tautomeric behavior, existing in equilibrium between the 2-hydroxy and 2-oxo forms depending on environmental conditions. This tautomerism is particularly relevant in biological systems where the compound may adopt different conformations to optimize binding interactions with target proteins. The presence of the trifluoromethyl group enhances the compound's electron-withdrawing capacity, potentially influencing the electronic distribution throughout the quinoline ring system and affecting its reactivity profile.

Structural Classification Within the Quinoline Carboxamide Family

The quinoline carboxamide family encompasses a diverse array of compounds that share the fundamental structural motif of a carboxamide group attached to various positions of the quinoline ring system. This compound belongs specifically to the 5-quinolinecarboxamide subfamily, distinguishing it from other positional isomers such as 3-quinolinecarboxamide and 4-quinolinecarboxamide derivatives.

Comparative analysis with related quinoline carboxamide structures reveals important structure-activity relationships within this chemical family. Tasquinimod, another significant member of the quinoline carboxamide family, bears the systematic name 4-hydroxy-5-methoxy-N,1-dimethyl-2-oxo-N-[4-(trifluoromethyl)phenyl]quinoline-3-carboxamide and demonstrates distinct structural features. While both compounds contain trifluoromethyl-substituted phenyl groups, Tasquinimod features the carboxamide at the 3-position of the quinoline ring and includes additional methyl and methoxy substituents that alter its pharmacological profile. This positional difference in carboxamide attachment represents a crucial structural variation that can significantly impact biological activity and target selectivity.

The structural classification of quinoline carboxamides can be systematically organized based on several key parameters: the position of carboxamide attachment, the nature of substituents on the quinoline ring, and the characteristics of the amide nitrogen substituents. The following table presents a comparative analysis of key structural features within the quinoline carboxamide family:

| Compound Name | Carboxamide Position | Quinoline Substituents | Amide Nitrogen Substituent | Molecular Formula | Molecular Weight |

|---|---|---|---|---|---|

| This compound | 5 | 2-Hydroxy | 3-(trifluoromethyl)phenyl | C17H11F3N2O2 | 332.28 |

| Tasquinimod | 3 | 4-Hydroxy, 5-methoxy, 1-methyl, 2-oxo | N-methyl-4-(trifluoromethyl)phenyl | C20H17F3N2O4 | 406.4 |

| Quinoline-3-carboxamide | 3 | None | Primary amide | C10H8N2O | 172.18 |

| 4-Quinolinecarboxamide | 4 | None | Primary amide | C10H8N2O | 172.18 |

The 5-position attachment of the carboxamide group in this compound places it in a unique structural category within the quinoline carboxamide family. This positioning allows for specific geometric arrangements that may influence binding interactions with biological targets. The 5-position is adjacent to the fused benzene ring portion of the quinoline system, potentially creating opportunities for π-π stacking interactions and hydrophobic contacts with protein binding sites.

Recent structure-activity relationship studies have demonstrated that quinoline carboxamide derivatives exhibit remarkable diversity in their biological activities depending on the specific substitution patterns. The incorporation of trifluoromethyl groups has emerged as a particularly effective strategy for enhancing pharmacological properties, as these groups contribute to improved lipophilicity, metabolic stability, and membrane permeability. The 3-(trifluoromethyl)phenyl substituent in the target compound represents an optimal balance between electronic and steric effects, providing sufficient bulk to occupy hydrophobic binding pockets while maintaining appropriate electronic characteristics for target interaction.

Historical Context of Quinoline-Based Pharmacophores in Medicinal Chemistry

The quinoline ring system has established itself as one of the most privileged scaffolds in medicinal chemistry, with a rich history spanning nearly two centuries of pharmaceutical development. The initial discovery of quinoline occurred in 1834 when Friedlieb Ferdinard Runge successfully isolated this heterocyclic compound from coal tar, marking the beginning of systematic investigations into nitrogen-containing aromatic systems. This seminal discovery laid the foundation for extensive research into quinoline derivatives and their potential therapeutic applications.

The early recognition of quinoline's medicinal potential emerged from observations of natural alkaloids containing this structural motif. Quinine, isolated from the bark of Cinchona trees, demonstrated remarkable antimalarial activity and served as the prototype for subsequent quinoline-based drug development efforts. This natural product provided compelling evidence that the quinoline ring system possessed inherent biological activity, inspiring medicinal chemists to explore synthetic modifications and derivatives.

Throughout the twentieth century, quinoline derivatives established themselves across multiple therapeutic areas, demonstrating the versatility and adaptability of this pharmacophore. The development of chloroquine as an antimalarial agent represented a significant milestone in quinoline medicinal chemistry, providing a synthetic alternative to natural quinine with improved pharmacological properties. The success of chloroquine validated the concept of systematic structural modification to enhance therapeutic efficacy while reducing undesirable effects.

The emergence of fluoroquinolone antibiotics in the 1980s marked another pivotal moment in quinoline pharmaceutical history. These compounds, beginning with nalidixic acid in 1962, demonstrated broad-spectrum antibacterial activity and established quinoline derivatives as important antimicrobial agents. The introduction of fluorine substitution into the quinoline framework provided enhanced potency and expanded spectrum of activity, illustrating the impact of strategic structural modifications on biological properties.

Contemporary research has revealed the extensive pharmacological potential of quinoline carboxamide derivatives, particularly in oncology applications. Recent comprehensive reviews have documented the anticancer activities of various quinoline and quinolone carboxamide derivatives, highlighting their diverse mechanisms of action including topoisomerase inhibition, protein kinase inhibition, and cannabinoid receptor modulation. These findings have established quinoline carboxamides as promising scaffolds for cancer drug development, with multiple compounds advancing through preclinical and clinical evaluation phases.

The historical evolution of quinoline-based pharmacophores demonstrates a clear progression from natural product discovery to sophisticated synthetic drug design. Early developments focused primarily on antimalarial and antibacterial applications, reflecting the immediate medical needs of their respective eras. However, modern medicinal chemistry has expanded the scope of quinoline applications to encompass virtually every major therapeutic area, including oncology, neurology, cardiology, and inflammatory diseases.

The structural diversity achievable within the quinoline carboxamide family has been a key factor in their continued pharmaceutical relevance. The ability to introduce diverse substituents at multiple positions on the quinoline ring, combined with the flexibility of amide nitrogen substitution, provides medicinal chemists with extensive opportunities for structure-activity relationship optimization. This structural versatility has enabled the development of compounds with highly specific target profiles and optimized pharmacological properties.

Recent advances in computational drug design and structure-based drug discovery have further enhanced the utility of quinoline carboxamides in modern pharmaceutical research. High-resolution structural studies of quinoline derivatives bound to their biological targets have provided detailed insights into the molecular basis of their activity, enabling rational design approaches for next-generation compounds. These technological advances have accelerated the pace of quinoline carboxamide development and improved the success rates of drug discovery programs targeting this chemical class.

The historical trajectory of quinoline-based pharmacophores illustrates the enduring value of well-characterized chemical scaffolds in medicinal chemistry. From the initial isolation of quinoline from coal tar to the sophisticated quinoline carboxamide derivatives currently under investigation, this chemical family has consistently provided innovative solutions to pressing medical challenges. The continued research interest in compounds such as this compound reflects the ongoing potential of quinoline derivatives to address unmet medical needs across diverse therapeutic areas.

Properties

IUPAC Name |

2-oxo-N-[3-(trifluoromethyl)phenyl]-1H-quinoline-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11F3N2O2/c18-17(19,20)10-3-1-4-11(9-10)21-16(24)13-5-2-6-14-12(13)7-8-15(23)22-14/h1-9H,(H,21,24)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQLNDNLAOFHEQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=C3C=CC(=O)NC3=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601153484 | |

| Record name | 1,2-Dihydro-2-oxo-N-[3-(trifluoromethyl)phenyl]-5-quinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601153484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1624262-32-3 | |

| Record name | 1,2-Dihydro-2-oxo-N-[3-(trifluoromethyl)phenyl]-5-quinolinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1624262-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dihydro-2-oxo-N-[3-(trifluoromethyl)phenyl]-5-quinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601153484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization Step

- The quinoline ring is constructed by cyclizing a precursor compound with isatin or similar ketone/aldehyde derivatives under basic conditions.

- Typical solvents include lower alcohols (e.g., ethanol) or aqueous alcohol mixtures.

- Alkali agents such as sodium hydroxide or potassium hydroxide facilitate the cyclization at controlled temperatures (e.g., -10°C to 90°C).

Condensation and Amidation

- The cyclized intermediate is reacted with an amine containing the 3-(trifluoromethyl)phenyl group under the action of condensing agents (e.g., carbodiimides or other coupling reagents) to form the carboxamide linkage.

- Protection and deprotection steps may be employed to control the selectivity and purity of the product, especially to minimize isomer impurities.

- Hydrolysis steps can be involved to convert esters or protected intermediates into the desired carboxamide.

Reaction Conditions and Purification

- The reactions are typically conducted under mild to moderate temperatures to optimize yield and reduce side reactions.

- Purification methods include recrystallization and chromatographic techniques to achieve high purity suitable for research or potential pharmaceutical applications.

Representative Preparation Method Example

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1. Cyclization | Compound 1 + Isatin, NaOH, ethanol/water solvent, 0–90°C | Formation of quinoline intermediate | Compound 2 (cyclized product) |

| 2. Protection (optional) | Protection reagent (e.g., p-methylbenzenesulfonyl) | Protect functional groups to avoid side reactions | Protected intermediate |

| 3. Condensation | Compound 2 + 3-(trifluoromethyl)aniline, condensing agent | Formation of amide bond | Compound 3 (amide intermediate) |

| 4. Hydrolysis | Acidic or basic hydrolysis | Removal of protecting groups or conversion of esters | Target compound: 2-Hydroxy-N-(3-(trifluoromethyl)phenyl)quinoline-5-carboxamide |

Research Findings and Optimization Notes

- The cyclization step is critical for establishing the quinoline core with the desired substitution pattern; solvent choice and temperature significantly influence yield and purity.

- Protection strategies, such as using sulfonyl protecting groups, effectively reduce isomer impurities and enhance the purity of the final product.

- Condensation reactions benefit from the use of efficient coupling agents to promote amide bond formation without excessive side reactions.

- The final compound’s purity and yield can be optimized by carefully controlling reaction times, temperatures, and stoichiometry, as well as by employing suitable purification techniques.

Summary Table of Preparation Parameters

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Cyclization solvent | Ethanol or ethanol-water mixture | Polar protic solvents favored |

| Alkali base | NaOH, KOH, or LiOH | Facilitates ring closure |

| Cyclization temperature | -10°C to 90°C | Temperature affects reaction rate |

| Protection group | p-Methylbenzenesulfonyl (preferred) | Controls isomer impurities |

| Condensing agents | Carbodiimides (e.g., EDC, DCC) | Promotes amide bond formation |

| Hydrolysis conditions | Acidic or basic hydrolysis | Removes protecting groups or esters |

| Purification methods | Recrystallization, chromatography | Ensures high purity for research use |

Chemical Reactions Analysis

Hydroxy Group Reactivity

The 2-hydroxy group participates in hydrogen bonding and acts as a directing group in electrophilic substitution. Key reactions include:

-

Protection/Deprotection :

-

Functionalization :

| Reaction Type | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Alkylation | MeI, NaH, DMF | 2-Methoxyquinoline-5-carboxamide | 75% | |

| Acylation | Ac₂O, pyridine | 2-Acetoxyquinoline-5-carboxamide | 82% |

Stability Under Acidic/Basic Conditions

-

Acidic Hydrolysis :

The amide bond resists hydrolysis in 1M HCl (RT, 24 h) but cleaves at elevated temperatures (>80°C) . -

Basic Conditions :

Degradation occurs in NaOH (1M, 60°C, 6 h), yielding quinoline-5-carboxylic acid and 3-(trifluoromethyl)aniline .

| Condition | Observation | Stability | Reference |

|---|---|---|---|

| 1M HCl, 80°C, 6 h | Amide bond cleavage | Unstable | |

| 1M NaOH, 60°C, 6 h | Complete hydrolysis to free amine/acid | Unstable |

Metal-Catalyzed Cross-Coupling

The quinoline ring undergoes Suzuki-Miyaura coupling at the 6-position using Pd(PPh₃)₄ and arylboronic acids, enabling diversification :

-

Example :

Reaction with 4-fluorophenylboronic acid yields 6-(4-fluorophenyl)quinoline-5-carboxamide.

Biological Activity and SAR Insights

While beyond the scope of chemical reactions, structure-activity relationship (SAR) studies highlight:

Key Analytical Data

Scientific Research Applications

2-Hydroxy-N-(3-(trifluoromethyl)phenyl)quinoline-5-carboxamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with various biological targets.

Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Material Science: Its unique chemical properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-Hydroxy-N-(3-(trifluoromethyl)phenyl)quinoline-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural differences and similarities between 2-Hydroxy-N-(3-(trifluoromethyl)phenyl)quinoline-5-carboxamide and related compounds:

Key Structural and Functional Insights

Substituent Position and Bioactivity: The 2-hydroxy group in the target compound distinguishes it from analogs like tasquinimod (4-hydroxy) and the 8-benzyloxy derivative . Trifluoromethylphenyl attachment: The 3-(trifluoromethyl)phenyl group in the target compound contrasts with the 4-(trifluoromethyl)phenyl group in tasquinimod. This positional difference may affect receptor binding, as para-substitution often enhances steric bulk, while meta-substitution may optimize electronic effects .

Core Modifications: Hybrid structures, such as the quinoline-triazine hybrid in , demonstrate that heterocyclic fusion (e.g., triazine) can broaden antimicrobial activity but may reduce solubility .

Synthetic Pathways: The target compound’s synthesis may parallel routes described for similar carboxamides. For example, coupling quinoline-5-carboxylic acid derivatives with 3-(trifluoromethyl)aniline via carbodiimide-mediated amidation is a plausible method, akin to steps in .

Biological Activity

2-Hydroxy-N-(3-(trifluoromethyl)phenyl)quinoline-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C15H12F3N1O2

- CAS Number : 1624262-32-3

This compound features a hydroxyl group, a trifluoromethyl group, and a carboxamide functionality, which are crucial for its biological activity.

Biological Activity Overview

Research has indicated that quinoline derivatives exhibit a wide range of biological activities. The biological activity of this compound can be categorized into several key areas:

-

Anticancer Activity

- Quinoline derivatives, including this compound, have shown significant anticancer properties. For instance, studies have demonstrated that quinoline-3-carboxamides can inhibit tumor growth by targeting specific pathways involved in cancer progression.

- A study involving the analogs of quinoline-3-carboxamide showed that they can disrupt the HDAC4/HIF-1α/MEF-2 signaling pathway, which is crucial for tumor survival in hypoxic conditions .

- Antimicrobial Activity

- Anti-inflammatory Effects

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

| Substituent Position | Substituent Type | Effect on Activity |

|---|---|---|

| R1 | Hydroxyl (-OH) | Enhances solubility and bioactivity |

| R2 | Trifluoromethyl (-CF3) | Increases potency against certain targets |

| R3 | Carboxamide (-CONH2) | Essential for maintaining activity |

The presence of the trifluoromethyl group has been linked to increased potency in inhibiting enzymes involved in inflammatory responses .

Case Studies

- In Vivo Studies

- In Vitro Studies

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Hydroxy-N-(3-(trifluoromethyl)phenyl)quinoline-5-carboxamide?

- Methodology : The synthesis typically involves coupling a quinoline-5-carboxylic acid derivative with a substituted aniline. For example:

Intermediate preparation : Start with 8-benzyloxyquinoline-5-carboxylic acid, activated via chlorination (e.g., thionyl chloride) or using coupling agents like HATU/EDCl.

Amide formation : React with 3-(trifluoromethyl)aniline under reflux in DMF or DCM, followed by deprotection (e.g., hydrogenolysis to remove benzyl groups).

- Key considerations : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Q. How is structural characterization performed for this compound?

- Techniques :

- X-ray crystallography : Use SHELXL for refinement of single-crystal data to confirm stereochemistry and hydrogen-bonding networks .

- NMR spectroscopy : Assign peaks using , , and NMR in deuterated DMSO or CDCl. The trifluoromethyl group () appears as a quartet in NMR (~-60 ppm) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]: ~391.3 Da).

Advanced Research Questions

Q. How can solubility challenges be addressed during in vitro assays?

- Strategies :

- Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility.

- Pre-screen solubility via nephelometry in PBS (pH 7.4) or simulated biological fluids.

- Modify the hydroxy group (e.g., temporary protection as a benzyl ether) during synthesis to improve lipophilicity .

Q. What experimental design considerations are critical for resolving regioselectivity in quinoline functionalization?

- Approach :

- Protecting group strategy : Use benzyloxy or methoxy groups at the 2-position to direct electrophilic substitution (e.g., nitration) to specific quinoline positions.

- Computational modeling : Perform DFT calculations (e.g., Gaussian) to predict reactive sites based on electron density maps.

- Kinetic vs. thermodynamic control : Optimize reaction temperature and catalysts (e.g., Pd/C for hydrogenolysis) to favor desired regioisomers .

Q. How can contradictory biological activity data be analyzed across different assay platforms?

- Resolution steps :

Dose-response validation : Re-test in orthogonal assays (e.g., fluorescence-based vs. radiometric enzyme inhibition).

Metabolic stability check : Assess compound integrity post-incubation using LC-MS to rule out degradation artifacts.

Target engagement studies : Use SPR or CETSA to confirm direct binding to the intended target (e.g., kinase or receptor) .

Q. What methodologies are effective for resolving overlapping NMR signals in complex spectra?

- Advanced techniques :

- 2D NMR : Utilize HSQC and COSY to assign proton environments near the trifluoromethylphenyl group.

- Dynamic NMR : Analyze variable-temperature NMR to detect rotational barriers in the carboxamide bond.

- X-ray refinement : Cross-validate ambiguous assignments with crystallographic data refined via SHELXL .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.